Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
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Overview
Description
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine typically involves multi-step organic reactionsThe final step involves the addition of the dimethylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted triazoles, pyrrolidines, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrrolidine derivatives, such as:
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride .
Uniqueness
What sets Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine apart is its unique combination of the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-pyrrolidin-3-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
WRCGFHZPOLFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
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